

Application Note: High-Purity Synthesis of 7-Iodoquinazolin-4-amine

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Compound of Interest

Compound Name: 7-Iodoquinazolin-4-amine

Cat. No.: B12301960

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Target Molecule: **7-Iodoquinazolin-4-amine** CAS Registry Number: 1649495-99-9
(Generic/Analogous) Molecular Formula: $C_8H_6IN_3$ Molecular Weight: 271.06 g/mol

Executive Summary & Scientific Rationale

The **7-iodoquinazolin-4-amine** scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for the development of kinase inhibitors (e.g., EGFR, VEGFR). The C7-iodine handle provides a strategic vector for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing rapid expansion of Structure-Activity Relationships (SAR) into the solvent-exposed regions of ATP-binding pockets.

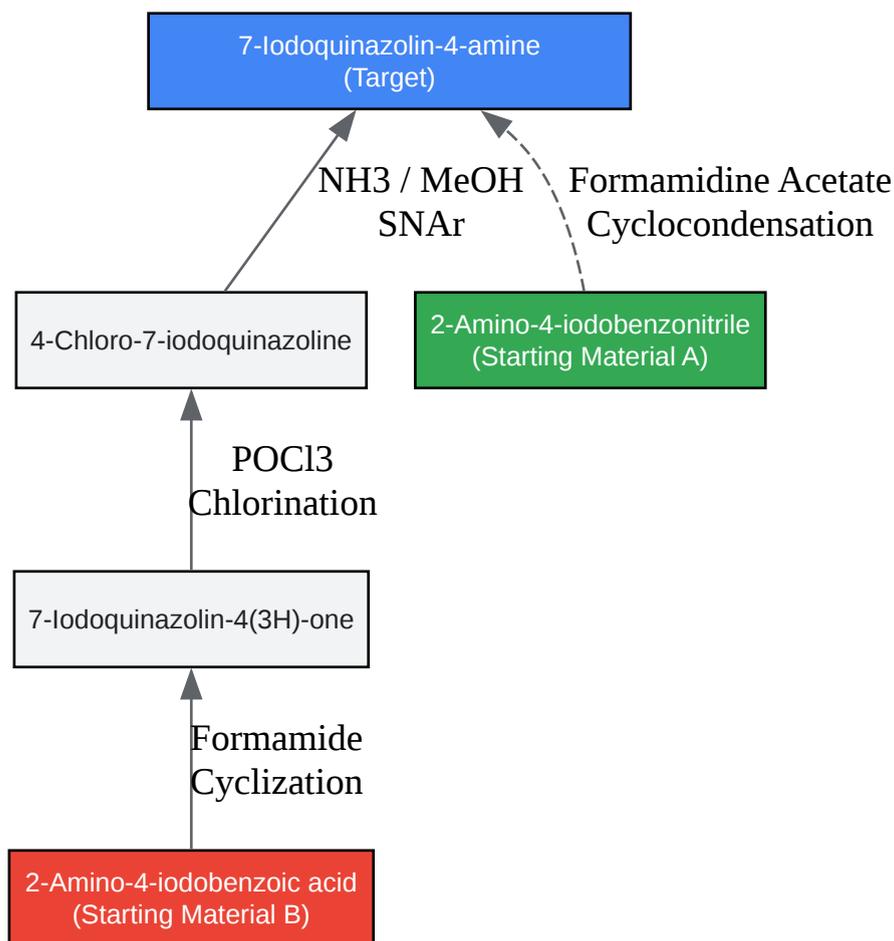
While several routes exist, this protocol prioritizes the Direct Cyclocondensation Route (Method A) for its atom economy and operational simplicity. A secondary Chlorination-Amination Route (Method B) is provided as a robust alternative for scale-up scenarios where the nitrile precursor is unavailable or cost-prohibitive.

Retrosynthetic Analysis

The synthesis is conceptually deconstructed into two primary pathways:

- Path A (Convergent): Direct construction of the pyrimidine ring from 2-amino-4-iodobenzonitrile.

- Path B (Linear): Stepwise elaboration of 2-amino-4-iodobenzoic acid via the 4-chloro intermediate.



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Figure 1: Retrosynthetic strategy for **7-Iodoquinazolin-4-amine** highlighting the direct nitrile route (Green) and the classical acid route (Red).

Method A: Direct Cyclocondensation (Preferred Protocol)

This method utilizes the high reactivity of the nitrile group to form the pyrimidine ring in a "one-pot" fashion. It is preferred for laboratory-scale synthesis (100 mg to 10 g) due to high yields and minimal byproduct formation.

Reagents & Materials

Reagent	Equiv.[1][2][3][4][5][6][7][8]	Role
2-Amino-4-iodobenzonitrile	1.0	Limiting Reagent
Formamidine Acetate	2.0	Cyclizing Agent
2-Methoxyethanol (or Ethanol)	Solvent	Reaction Medium (High BP)
Acetic Acid (Glacial)	0.1 (Cat.)	Catalyst (Optional)

Step-by-Step Protocol

1. Reaction Setup:

- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-amino-4-iodobenzonitrile (1.0 g, 4.1 mmol).
- Add Formamidine Acetate (0.85 g, 8.2 mmol, 2.0 equiv).
- Add 2-Methoxyethanol (10 mL). Note: Ethanol can be used, but 2-methoxyethanol allows for a higher internal temperature (124°C), accelerating the reaction.

2. Cyclization:

- Place the flask in a pre-heated oil bath at 130°C.
- Reflux the mixture with vigorous stirring for 6–12 hours.
- Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material () should disappear, and a lower spot (Product,) should appear.

3. Work-up & Isolation:

- Cool the reaction mixture to room temperature (25°C).
- Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

- Add Water (20 mL) to the residue and stir for 30 minutes. The product typically precipitates as a beige/off-white solid.
- Adjust pH to ~9 using saturated aqueous NaHCO₃ to ensure the amine is in the free base form.
- Filter the precipitate using a Büchner funnel.

4. Purification:

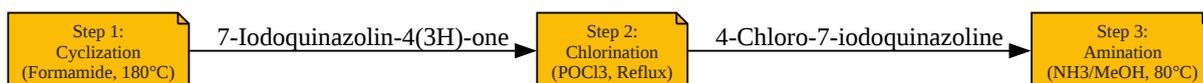
- Wash the filter cake sequentially with water (2 x 10 mL) and cold diethyl ether (10 mL) to remove trace organic impurities.
- Dry the solid in a vacuum oven at 50°C for 4 hours.
- Recrystallization (if necessary): Recrystallize from Ethanol/Water (9:1).

Yield Expectation: 75–85% Appearance: Off-white to pale yellow solid.

Method B: The Classical Scale-Up Route (Alternative)

This route is recommended if 2-amino-4-iodobenzonitrile is unavailable or if the 4-chloro intermediate is required for other parallel synthesis campaigns (e.g., making 4-anilino derivatives).

Workflow Diagram



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Figure 2: Sequential workflow for the classical synthesis route.

Step 1: Synthesis of 7-Iodoquinazolin-4(3H)-one

- Mix 2-amino-4-iodobenzoic acid (5.0 g) and Formamide (25 mL) in a round-bottom flask.
- Heat to 180–190°C for 4 hours. Critical: High temperature is required to drive dehydration.
- Cool to room temperature. Pour into crushed ice.
- Filter the precipitate, wash with water, and dry.
 - Intermediate Check: ^1H NMR (DMSO- d_6) should show a singlet at ~8.1 ppm (H-2).

Step 2: Chlorination to 4-Chloro-7-iodoquinazoline

- Suspend the dry quinazolinone (4.0 g) in POCl_3 (20 mL).
- Add N,N-Diisopropylethylamine (DIPEA) (1.0 mL) as a catalyst.
- Reflux (105°C) for 3 hours until the solution becomes clear.
- Quenching (Hazardous): Remove excess POCl_3 via vacuum distillation. Pour the residue slowly onto crushed ice/ NaHCO_3 mixture with vigorous stirring.
- Extract with Dichloromethane (DCM), dry over MgSO_4 , and concentrate.
 - Stability Note: The chloro-intermediate is hydrolytically unstable; use immediately or store under inert gas at -20°C.

Step 3: Amination to Target

- Dissolve 4-chloro-7-iodoquinazoline (3.0 g) in 7N NH_3 in Methanol (30 mL).
- Seal in a pressure tube or autoclave.
- Heat at 80°C for 4 hours.
- Cool, concentrate, and triturate with water to remove ammonium chloride salts.
- Filter and dry the final product.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized protocol, compare your data against these expected values.

Parameter	Expected Value	Diagnostic Signal
^1H NMR (DMSO- d_6)	δ 8.35 (s, 1H)	H-2 Proton: Characteristic singlet for the quinazoline ring.
δ 7.8–8.2 (m, 3H)	Aromatic Region: Pattern consistent with 7-substituted system (d, d, s).	
δ 7.60 (br s, 2H)	NH ₂ : Broad singlet, exchangeable with D ₂ O.	
LC-MS (ESI+)	271.9 [M+H] ⁺	Single peak purity >95%.
Appearance	Off-white powder	Darkening indicates iodine liberation (decomposition).

Critical Process Parameters & Troubleshooting

Issue	Probable Cause	Corrective Action
Low Yield (Method A)	Incomplete cyclization	Increase temperature to 130°C; switch solvent to 2-methoxyethanol. Ensure Formamidinium Acetate is dry.
Product is Dark/Brown	Iodine liberation	Wash product with 5% aqueous Sodium Thiosulfate () during workup.
Starting Material Remains	Moisture in solvent	Use anhydrous solvents. Formamidinium acetate is hygroscopic; store in a desiccator.
Hydrolysis (Method B)	Wet ammonia source	Ensure NH ₃ /MeOH is fresh. Avoid aqueous ammonia if possible to prevent reversion to quinazolinone.

Safety & Handling

- Iodinated Compounds: Organoiodides can be light-sensitive. Perform reactions and storage in amber glassware or wrap flasks in aluminum foil.
- POCl₃ (Phosphorus Oxychloride): Highly corrosive and reacts violently with water. Quench excess reagent strictly by slow addition to ice/base mixtures.
- Ammonia (Pressure): Heating ammonia in methanol creates internal pressure. Use rated pressure vessels and blast shields.

References

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